molecular formula C15H16FN B11500427 (4-Fluoro-benzyl)-phenethyl-amine CAS No. 524035-98-1

(4-Fluoro-benzyl)-phenethyl-amine

Cat. No.: B11500427
CAS No.: 524035-98-1
M. Wt: 229.29 g/mol
InChI Key: WXGMUZSBRWOLGV-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-phenethyl-amine is an organic compound that belongs to the class of phenylmethylamines It consists of a phenyl group substituted by a methanamine, with a fluorine atom attached to the benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-phenethyl-amine typically involves the reaction of 4-fluorobenzyl chloride with phenethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves:

    Reactants: 4-fluorobenzyl chloride and phenethylamine.

    Solvent: Anhydrous ethanol or another suitable solvent.

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-phenethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of 4-fluorobenzylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(4-Fluoro-benzyl)-phenethyl-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-phenethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Similar in structure but lacks the phenethylamine moiety.

    4-Fluorophenethylamine: Similar but without the benzyl substitution.

    4-Fluorobenzyl chloride: Precursor used in the synthesis of (4-Fluoro-benzyl)-phenethyl-amine.

Uniqueness

This compound is unique due to the presence of both the fluorobenzyl and phenethylamine groups, which confer distinct chemical properties and potential biological activities. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

524035-98-1

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-phenylethanamine

InChI

InChI=1S/C15H16FN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2

InChI Key

WXGMUZSBRWOLGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)F

Origin of Product

United States

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